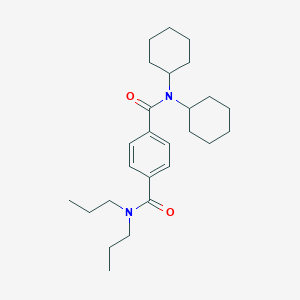![molecular formula C22H15BrFN3S2 B11542663 4-(4-bromophenyl)-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B11542663.png)
4-(4-bromophenyl)-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-bromophényl)-2-[5-(4-fluorophényl)-3-(thiophène-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole est un composé organique complexe qui présente plusieurs groupes fonctionnels, notamment bromophényl, fluorophényl, thiophène, pyrazole et thiazole.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-(4-bromophényl)-2-[5-(4-fluorophényl)-3-(thiophène-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole implique généralement des réactions organiques en plusieurs étapes. Le processus peut commencer par la préparation de composés intermédiaires, tels que les dérivés 4-bromophényl et 4-fluorophényl, suivie de la formation des cycles pyrazole et thiazole par des réactions de cyclisation. Les réactifs et les conditions courants sont :
Bromation et fluoration : Utilisation de sources de brome et de fluor pour introduire des atomes d’halogène dans les cycles aromatiques.
Cyclisation : Utilisation d’agents de cyclisation comme l’hydrazine pour la formation de pyrazole et de sources de soufre pour la formation de thiazole.
Catalyseurs : Utilisation de catalyseurs tels que le palladium ou le cuivre pour faciliter les réactions de couplage.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’extrapolation des méthodes de synthèse en laboratoire avec des optimisations en termes de rendement, de pureté et de rentabilité. Des techniques telles que la chimie en flux continu et la synthèse automatisée peuvent être utilisées pour améliorer l’efficacité.
Analyse Des Réactions Chimiques
Types de réactions
4-(4-bromophényl)-2-[5-(4-fluorophényl)-3-(thiophène-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole peut subir diverses réactions chimiques, notamment :
Oxydation : Conversion des cycles thiophène ou pyrazole en leurs formes oxydées.
Réduction : Réduction des groupes bromophényl ou fluorophényl.
Substitution : Les atomes d’halogène peuvent être substitués par d’autres groupes fonctionnels par des réactions de substitution nucléophile ou électrophile.
Réactifs et conditions courants
Agents oxydants : Tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Agents réducteurs : Tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Réactifs de substitution : Tels que les réactifs de Grignard ou les composés organolithium.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans les cycles aromatiques.
Applications de la recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme élément de base pour la synthèse de molécules plus complexes. Ses multiples groupes fonctionnels permettent des modifications chimiques variées, ce qui le rend précieux en synthèse organique.
Biologie et médecine
En biologie et en médecine, les dérivés de ce composé peuvent présenter une activité biologique, telle que des propriétés antimicrobiennes, anti-inflammatoires ou anticancéreuses. Les chercheurs peuvent étudier ses interactions avec les cibles biologiques afin de développer de nouveaux agents thérapeutiques.
Industrie
Dans l’industrie, ce composé peut être utilisé dans le développement de matériaux avancés, tels que les polymères ou les dispositifs électroniques, en raison de ses caractéristiques structurelles uniques.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, derivatives of this compound may exhibit biological activity, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may study its interactions with biological targets to develop new therapeutic agents.
Industry
In industry, this compound may be used in the development of advanced materials, such as polymers or electronic devices, due to its unique structural features.
Mécanisme D'action
Le mécanisme d’action du 4-(4-bromophényl)-2-[5-(4-fluorophényl)-3-(thiophène-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole dépend de son application spécifique. En chimie médicinale, il peut interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, en modulant leur activité par le biais d’interactions de liaison. Les voies impliquées peuvent inclure l’inhibition de l’activité enzymatique, l’antagonisme des récepteurs ou la modulation des voies de signalisation.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(4-bromophényl)-2-[5-(4-chlorophényl)-3-(thiophène-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole
- 4-(4-bromophényl)-2-[5-(4-méthylphényl)-3-(thiophène-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole
Unicité
Comparé à des composés similaires, le 4-(4-bromophényl)-2-[5-(4-fluorophényl)-3-(thiophène-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole peut présenter des propriétés uniques en raison de la présence à la fois d’atomes de brome et de fluor, ce qui peut influencer sa réactivité, son activité biologique et ses propriétés physiques.
Propriétés
Formule moléculaire |
C22H15BrFN3S2 |
|---|---|
Poids moléculaire |
484.4 g/mol |
Nom IUPAC |
4-(4-bromophenyl)-2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazole |
InChI |
InChI=1S/C22H15BrFN3S2/c23-16-7-3-14(4-8-16)19-13-29-22(25-19)27-20(15-5-9-17(24)10-6-15)12-18(26-27)21-2-1-11-28-21/h1-11,13,20H,12H2 |
Clé InChI |
FOEMLJKIYXEYFC-UHFFFAOYSA-N |
SMILES canonique |
C1C(N(N=C1C2=CC=CS2)C3=NC(=CS3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorophenyl)-2-[1,5-dimethyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B11542585.png)
![2-(benzyloxy)-N'-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide](/img/structure/B11542595.png)
![2-methyl-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11542597.png)
![N-({N'-[(E)-{4-[(2-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B11542611.png)

![3,4-dichloro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B11542617.png)

![3-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11542623.png)
![2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11542627.png)

![N'-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11542630.png)
![2-chloro-N-(4-{4-[(2-chloroacetyl)amino]-3-methoxybenzyl}-2-methoxyphenyl)acetamide](/img/structure/B11542637.png)
![8,8'-bis{(E)-[(2-ethylphenyl)imino]methyl}-3,3'-dimethyl-5,5'-di(propan-2-yl)-2,2'-binaphthalene-1,1',6,6',7,7'-hexol](/img/structure/B11542644.png)
![N'-[(E)-(2-Hydroxynaphthalen-1-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11542646.png)
